molecular formula C18H20O3 B11384129 2,3,5,9-tetramethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one

2,3,5,9-tetramethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11384129
M. Wt: 284.3 g/mol
InChI Key: HXRXSXMJDMOQGH-UHFFFAOYSA-N
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Description

2,3,5,9-tetramethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that includes multiple methyl groups and a furochromenone core

Preparation Methods

The synthesis of 2,3,5,9-tetramethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. The synthetic routes often start with simpler precursors that undergo a series of reactions such as alkylation, cyclization, and oxidation to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2,3,5,9-tetramethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can reduce double bonds or other functional groups, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the furochromenone core or the methyl groups.

Scientific Research Applications

2,3,5,9-tetramethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive compound, with studies exploring its effects on biological systems.

    Medicine: Research may investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals or other chemicals.

Mechanism of Action

The mechanism of action of 2,3,5,9-tetramethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific targets involved. For example, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes.

Comparison with Similar Compounds

2,3,5,9-tetramethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as:

    2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a similar structure but differs in the core and functional groups.

    1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound has a different core structure but shares some functional group similarities.

The uniqueness of this compound lies in its specific arrangement of methyl groups and the furochromenone core, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

2,3,5,9-tetramethyl-6-propan-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C18H20O3/c1-8(2)15-10(4)14-7-13-9(3)12(6)20-16(13)11(5)17(14)21-18(15)19/h7-8H,1-6H3

InChI Key

HXRXSXMJDMOQGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)C(C)C)C)C)C

Origin of Product

United States

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